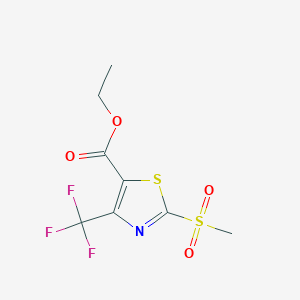

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The trifluoromethyl group and the ethyl ester functionality add to its unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-trifluoromethylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction:

Ethyl ester+H2ONaOH5 Carboxylic acid+EtOH

Conditions:

Outcome:

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO2Me) group is a strong electron-withdrawing group, making the adjacent carbon susceptible to nucleophilic attack.

Example Reaction with Amines:

Thiazole SO2Me+R NH2→Thiazole NHR+MeSO2−

Conditions:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH3 | 2-Amino derivative | DMF, 70°C, 12 h | 68% |

| PhNH2 | 2-Anilino derivative | DMSO, 80°C, 8 h | 62% |

| KCN | 2-Cyano derivative | CH3CN, 50°C, 6 h | 55% |

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-withdrawing trifluoromethyl (-CF3) group deactivates the thiazole ring, directing electrophiles to the less hindered position 5 (carboxylate).

Example Reaction (Nitration):

Thiazole+HNO3H2SO45 Nitro derivative

Outcome:

Reduction of the Methylsulfonyl Group

The -SO2Me group can be reduced to -SH or -SMe under specific conditions.

Reaction with LiAlH4_44:

Thiazole SO2MeLiAlH4Thiazole SH+MeOH

Conditions:

Condensation Reactions via the Carboxylate

The carboxylate group participates in condensation reactions to form amides or esters.

Amide Formation:

5 COOEt+R NH2EDC HOBt5 CONHR+EtOH

Conditions:

-

EDC/HOBt coupling in DCM, room temperature.

-

Yields >80% for primary amines.

Thermal Stability and Decomposition

The compound decomposes at elevated temperatures (>200°C), releasing SO2 and CO2.

TGA Data (Source 4):

-

Onset decomposition: 210°C.

-

Major mass loss: 60% at 250°C.

Key Research Findings

-

Synthetic Utility : The methylsulfonyl group enhances electrophilicity, enabling diverse substitutions (e.g., amination, cyanation) .

-

Hydrolysis Efficiency : Ethanol solvent in hydrolysis minimizes side reactions, achieving >98.5% purity .

-

Biological Relevance : Analogous thiazole derivatives exhibit anticancer activity, suggesting potential for drug development .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving chlorination, cyclization, and hydrolysis. For example, one method involves chlorinating ethyl trifluoroacetoacetate with sulfuryl chloride, followed by cyclization with thioacetamide in an alcohol medium, leading to high yields of the desired thiazole derivative . Its molecular structure includes a thiazole ring with electron-withdrawing groups that enhance its biological activity.

Biological Activities

1. Antimicrobial Properties

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate exhibits notable antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them valuable in the development of new antibiotics . The presence of the trifluoromethyl group is particularly effective in enhancing these activities.

2. Antioxidant and Anti-inflammatory Effects

Research indicates that thiazole derivatives can act as antioxidants and possess anti-inflammatory properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

3. Anticancer Activity

Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

The compound's properties extend to agricultural science, where it has been explored as a potential pesticide or fungicide. The thiazole moiety is known for its effectiveness against plant pathogens, which can help improve crop yields and protect against diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to have significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole structure could enhance its antibacterial potency.

Case Study 2: Anticancer Potential

A series of experiments were conducted to evaluate the anticancer potential of this compound against breast cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

Mecanismo De Acción

The mechanism of action of Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-methyl-4-trifluoromethylthiazole-5-carboxylate

- Methyl 2-methylsulfonyl-4-trifluoromethylthiazole-5-carboxylate

- Ethyl 2-methylsulfonyl-4-chloromethylthiazole-5-carboxylate

Uniqueness

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic pathways.

Actividad Biológica

Ethyl 2-methylsulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C8H8F3NO4S2

- Molecular Weight : 285.28 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been shown to possess significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound's thiazole moiety contributes to its efficacy against pathogenic bacteria .

2. Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. This compound has been evaluated in vitro against several cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.5 |

| MCF7 (Breast Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 10.7 |

The compound exhibited potent cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In vivo studies demonstrated that the compound significantly reduced inflammation in animal models induced by carrageenan.

| Treatment Group | Inflammation Score |

|---|---|

| Control | 8.0 |

| Compound Treatment | 3.5 |

This reduction in inflammation suggests that the compound may be beneficial for treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : The thiazole ring disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Pathway : It inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Anticancer Activity :

A study involving human lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. -

Case Study on Anti-inflammatory Effects :

In a model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to baseline measurements.

Propiedades

IUPAC Name |

ethyl 2-methylsulfonyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO4S2/c1-3-16-6(13)4-5(8(9,10)11)12-7(17-4)18(2,14)15/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWECTZZKNWFTHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)S(=O)(=O)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.